4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-IODOPHENYL)BENZAMIDE
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Overview
Description
4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-IODOPHENYL)BENZAMIDE is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a chlorine atom and a benzamide moiety substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-IODOPHENYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chlorine substituent. The benzamide moiety is then synthesized separately, and the two parts are coupled together under specific reaction conditions.
Preparation of 4-chloro-1H-pyrazole: This can be achieved by reacting hydrazine with 1,3-diketones in the presence of a chlorinating agent.
Synthesis of N-(4-iodophenyl)benzamide: This involves the reaction of 4-iodoaniline with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-IODOPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or Grignard reagents (for nucleophilic substitution) can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-IODOPHENYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of halogenated pyrazoles on biological systems.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-IODOPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The chlorine and iodine substituents can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The pyrazole ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-IODOPHENYL)BENZAMIDE is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical and biological properties. This dual substitution can enhance its reactivity and binding affinity compared to similar compounds with only one halogen substituent .
Properties
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]-N-(4-iodophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClIN3O/c18-14-9-20-22(11-14)10-12-1-3-13(4-2-12)17(23)21-16-7-5-15(19)6-8-16/h1-9,11H,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJLEPMJTWHCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Cl)C(=O)NC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClIN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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